![molecular formula C5H6FNO2S B13511511 rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride](/img/structure/B13511511.png)
rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride is a chemical compound with a unique structure that includes a cyclopropyl ring, a cyano group, and a methanesulfonyl fluoride group
Méthodes De Préparation
The synthesis of rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride typically involves multiple steps. One common synthetic route starts with the preparation of the cyclopropyl ring, followed by the introduction of the cyano group and the methanesulfonyl fluoride group. The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high purity and yield.
Analyse Des Réactions Chimiques
rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.
Substitution: The methanesulfonyl fluoride group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride involves its interaction with specific molecular targets. The cyano group and methanesulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved depend on the specific biological context and target molecules.
Comparaison Avec Des Composés Similaires
rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride can be compared with other similar compounds, such as:
rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl chloride: This compound has a chloride group instead of a fluoride group, which can affect its reactivity and applications.
rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonyl fluoride: This compound has an aminocyclopentyl group instead of a cyanocyclopropyl group, leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C5H6FNO2S |
|---|---|
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride |
InChI |
InChI=1S/C5H6FNO2S/c6-10(8,9)3-5-1-4(5)2-7/h4-5H,1,3H2/t4-,5+/m1/s1 |
Clé InChI |
PFMYIGWVKSAWHK-UHNVWZDZSA-N |
SMILES isomérique |
C1[C@H]([C@H]1C#N)CS(=O)(=O)F |
SMILES canonique |
C1C(C1C#N)CS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


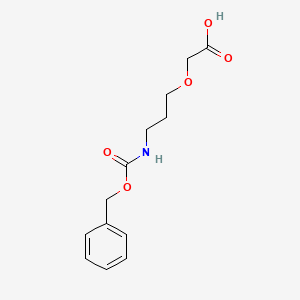
![Methyl 1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B13511432.png)


![N-[2-amino-1-(naphthalen-2-yl)ethyl]-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride](/img/structure/B13511450.png)
![rac-tert-butyl N-{2-[(2R,4R)-2-(trifluoromethyl)piperidin-4-yl]ethyl}carbamate, cis](/img/structure/B13511455.png)
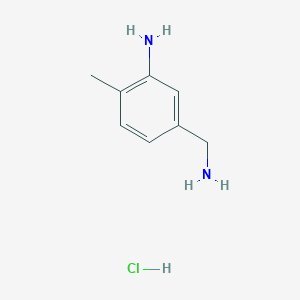
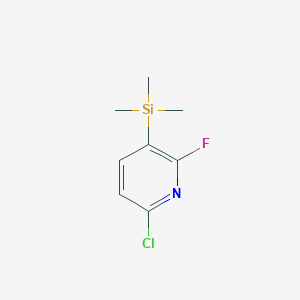
![3-[(Oxolan-2-ylmethyl)amino]propanoic acid](/img/structure/B13511477.png)
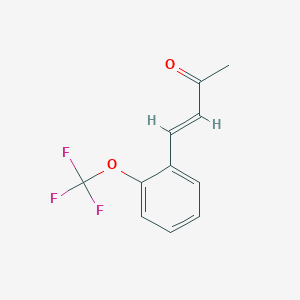
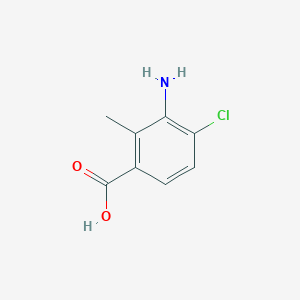
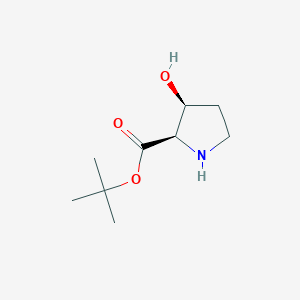
![ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride](/img/structure/B13511515.png)
![9,9-Difluoro-1-oxaspiro[5.5]undecan-4-amine](/img/structure/B13511522.png)
